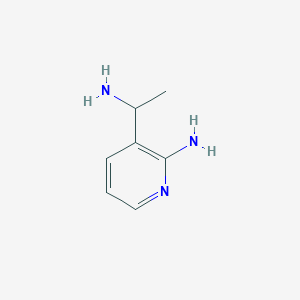

3-(1-Aminoethyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1-aminoethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5(8)6-3-2-4-10-7(6)9/h2-5H,8H2,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHWYVBKPIROJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(N=CC=C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 1 Aminoethyl Pyridin 2 Amine and Its Precursors

Classical and Conventional Synthetic Routes to 3-(1-Aminoethyl)pyridin-2-amine

Conventional synthetic approaches to this compound primarily involve the formation of its immediate precursor, 3-acetyl-2-aminopyridine, followed by the conversion of the acetyl group into the desired aminoethyl moiety.

Reductive Amination Strategies in the Synthesis of this compound

Reductive amination is a cornerstone method for the synthesis of amines from carbonyl compounds. google.commasterorganicchemistry.com This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. libretexts.org For the synthesis of this compound, the precursor 3-acetyl-2-aminopyridine would be subjected to reductive amination with ammonia (B1221849).

The reaction can be performed in a one-pot fashion where the ketone, ammonia, and a reducing agent are mixed together. rsc.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation (e.g., H₂ over a nickel catalyst). masterorganicchemistry.comlibretexts.orgyoutube.com Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion intermediate over the starting ketone. masterorganicchemistry.com The use of ammonia as the nitrogen source leads to the formation of a primary amine. organic-chemistry.org

Table 1: Reductive Amination of 3-Acetyl-2-aminopyridine

| Reactant | Reagents | Product | Notes |

|---|

Multi-Step Synthetic Sequences for the Pyridine (B92270) Core of this compound

The key precursor, 3-acetyl-2-aminopyridine, can be synthesized through several multi-step sequences starting from readily available pyridine derivatives. chemicalbook.com These routes focus on the introduction of the amino and acetyl groups at the 2- and 3-positions of the pyridine ring, respectively.

One common strategy involves the use of 2-chloropyridine (B119429) derivatives. For instance, 2-chloronicotinic acid can be converted to its corresponding acid chloride, 2-chloronicotinoyl chloride, which is then reacted with a malonic ester. google.comprepchem.com Subsequent hydrolysis and decarboxylation yield 3-acetyl-2-chloropyridine. The chloro group can then be displaced by an amino group via reaction with ammonia to afford 3-acetyl-2-aminopyridine. google.com

Another approach starts from 2-aminonicotinonitrile. google.com Treatment of 2-aminonicotinonitrile with a Grignard reagent, such as methylmagnesium bromide, followed by acidic workup, leads to the formation of 3-acetyl-2-aminopyridine. chemicalbook.com

A third route utilizes 2-fluoropyridine (B1216828) as a starting material. Through a series of steps involving ortho-lithiation and reaction with an acetylating agent, followed by amination, 2-amino-3-acetylpyridine (B112877) can be obtained. chemicalbook.com

Table 2: Synthetic Routes to 3-Acetyl-2-aminopyridine

| Starting Material | Key Intermediates | Product |

|---|---|---|

| 2-Chloronicotinic acid | 2-Chloronicotinoyl chloride, Diethyl 2-(2-chloronicotinoyl)malonate | 3-Acetyl-2-aminopyridine |

| 2-Aminonicotinonitrile | Imino-magnesium intermediate | 3-Acetyl-2-aminopyridine |

| 2-Fluoropyridine | Lithiated pyridine intermediate | 3-Acetyl-2-aminopyridine |

Asymmetric Synthesis of Chiral this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the asymmetric synthesis of a single enantiomer of this compound is of significant importance.

Enantioselective Approaches to the α-Chiral Center

Asymmetric hydrogenation of an imine or a related prochiral precursor is a powerful method for establishing the α-chiral center. acs.org The synthesis of chiral amines containing a pyridyl moiety can be challenging due to the potential for the pyridine nitrogen to coordinate with and deactivate the metal catalyst. nih.gov However, specialized chiral catalysts, often based on iridium or rhodium complexed with chiral phosphine (B1218219) ligands, have been developed to overcome this issue. nih.govnih.gov For the synthesis of chiral this compound, a two-step approach can be envisioned. First, the precursor 3-acetyl-2-aminopyridine is converted to a prochiral imine or enamine. This intermediate is then subjected to asymmetric hydrogenation using a suitable chiral catalyst to yield the desired enantiomer of the target amine with high enantiomeric excess.

Table 3: Enantioselective Hydrogenation for Chiral Pyridyl Amines

| Substrate Type | Catalyst System | Product | Key Feature |

|---|---|---|---|

| Prochiral N-aryl imines | Iridium or Rhodium with chiral phosphine ligands (e.g., SIPHOX, DuanPhos) | Chiral α-pyridyl amine | High enantioselectivity and turnover numbers. nih.govresearchgate.net |

Biocatalytic Pathways for Chiral this compound Synthesis

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral amines. nih.govmdpi.com Transaminases (TAs), also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. researchgate.netacsgcipr.org This reaction can be used for the asymmetric synthesis of chiral amines from prochiral ketones with high enantiopurity. nih.govnih.gov

To synthesize chiral this compound, a suitable transaminase would be selected to catalyze the reaction between 3-acetyl-2-aminopyridine and an amino donor, such as isopropylamine (B41738) or L-alanine. researchgate.netnih.gov The choice of enzyme is crucial, as it determines the stereochemical outcome of the reaction (i.e., whether the (R)- or (S)-enantiomer is produced). nih.gov The reaction equilibrium can be shifted towards the product by using a large excess of the amino donor or by removing the ketone byproduct (e.g., acetone (B3395972) when using isopropylamine). tdx.catresearchgate.net

Table 4: Biocatalytic Synthesis of Chiral Amines using Transaminases

| Substrate | Enzyme | Amino Donor | Product | Key Features |

|---|---|---|---|---|

| Prochiral ketone (e.g., 3-acetyl-2-aminopyridine) | (R)- or (S)-selective Transaminase (ω-TA) | Isopropylamine, L-Alanine | Chiral primary amine | High enantioselectivity, mild reaction conditions, environmentally benign. nih.govresearchgate.net |

Chiral Auxiliary-Mediated Synthesis of this compound

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. nih.gov A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.

For the synthesis of chiral this compound, a chiral sulfinamide, such as tert-butanesulfinamide, can be used as a chiral auxiliary. nih.gov The synthesis would begin with the condensation of the chiral sulfinamide with 3-acetyl-2-aminopyridine to form a chiral N-sulfinyl imine. The subsequent addition of a nucleophile, such as a Grignard reagent or an organolithium reagent, to the imine occurs with high diastereoselectivity, controlled by the chiral sulfinyl group. Finally, acidic cleavage of the sulfinyl group reveals the chiral primary amine. This method provides access to either enantiomer of the target compound by starting with the corresponding (R)- or (S)-enantiomer of the chiral auxiliary.

Table 5: Chiral Auxiliary Approach for α-Chiral Pyridyl Amines

| Step | Reactants | Reagents | Intermediate/Product | Key Feature |

|---|---|---|---|---|

| 1. Imine Formation | 3-Acetyl-2-aminopyridine, (R)- or (S)-tert-Butanesulfinamide | Ti(OEt)₄ | Chiral N-sulfinyl imine | Formation of a diastereomerically pure intermediate. |

| 2. Nucleophilic Addition | Chiral N-sulfinyl imine, Organometallic reagent (e.g., MeMgBr) | Ether | Diastereomerically enriched sulfinamide | Highly diastereoselective addition controlled by the auxiliary. |

| 3. Auxiliary Cleavage | Diastereomerically enriched sulfinamide | HCl in a suitable solvent | Chiral this compound | Removal of the auxiliary to yield the enantiopure amine. |

Novel and Emerging Synthetic Approaches for this compound

Recent advancements in organic synthesis have paved the way for more efficient and versatile methods to construct complex molecules like this compound. These approaches often focus on improving reaction efficiency, reducing the number of synthetic steps, and enabling the synthesis of a diverse range of derivatives.

One-Pot Reaction Systems for this compound Analogs

One-pot, multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single reaction vessel. nih.gov This strategy is highly convergent, minimizes waste, and often leads to high yields. acs.org For the synthesis of analogs of this compound, MCRs offer a streamlined approach to generate libraries of substituted 2-aminopyridines.

A plausible one-pot approach for synthesizing a precursor to this compound could involve the condensation of a β-dicarbonyl compound, an activated nitrile, and an amine. For instance, the reaction of acetylacetone, malononitrile, and a primary amine in the presence of an acid catalyst can yield highly functionalized 2-aminopyridine (B139424) derivatives. clockss.org The proposed mechanism involves an initial Knoevenagel condensation between the dicarbonyl compound and malononitrile, followed by a Michael addition of the amine and subsequent intramolecular cyclization and aromatization to form the 2-aminopyridine core. nih.govclockss.org

To generate analogs of the target molecule, various substituted aldehydes and primary amines can be employed in these MCRs, leading to a diverse set of 2-aminopyridine derivatives. The reaction conditions, such as the choice of catalyst and solvent, can significantly influence the reaction outcome and yield.

Table 1: Examples of One-Pot Syntheses of Functionalized 2-Aminopyridine Analogs

| Entry | Aldehyde/Ketone | Amine | Product | Yield (%) | Reference |

| 1 | Acetylacetone | Benzylamine | 2-Amino-N-benzyl-4,6-dimethyl-3-cyanopyridine | High | clockss.org |

| 2 | Aromatic Aldehyde | Malononitrile, N-alkyl-2-cyanoacetamide | 6-Amino-1-alkyl-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | High | orgsyn.org |

| 3 | Enaminone | Malononitrile, Primary Amine | Substituted 2-Amino-3-cyanopyridines | Good to Excellent | nih.gov |

This table presents generalized outcomes based on literature for analogous reactions and is for illustrative purposes.

Pyridine Ring Functionalization for Substituted this compound Derivatives

Another key strategy for synthesizing derivatives of this compound involves the direct functionalization of a pre-existing pyridine ring. This approach allows for the late-stage introduction of various substituents, providing a flexible route to a wide range of analogs.

A potential pathway to this compound could start from 3-acetyl-2-aminopyridine. The synthesis of 3-acetylpyridine (B27631) itself can be achieved from the reaction of methyl nicotinate (B505614) with acetic acid over a suitable catalyst. prepchem.com The subsequent amination of the 2-position of the pyridine ring would yield 3-acetyl-2-aminopyridine.

The critical step in this pathway is the asymmetric reduction of the ketone in 3-acetyl-2-aminopyridine to introduce the chiral aminoethyl group. This transformation can be achieved using various catalytic asymmetric reduction methods. For instance, asymmetric transfer hydrogenation using a chiral catalyst, such as an iron complex with a chiral ligand, has proven effective for the reduction of aryl ketones. acs.org The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Alternatively, the introduction of the amino group can be achieved through a Hofmann rearrangement of a corresponding amide. For example, the hydrolysis of a nitrile to a carboxamide, followed by a Hofmann rearrangement, has been used to synthesize 3-amino-pyridin-2-one derivatives.

Table 2: Potential Functionalization Reactions for the Synthesis of this compound Derivatives

| Starting Material | Reagents and Conditions | Product | Key Transformation |

| 3-Acetyl-2-aminopyridine | Chiral reducing agent (e.g., chiral borane (B79455) or catalytic asymmetric hydrogenation) | 3-(1-Hydroxyethyl)pyridin-2-amine | Asymmetric reduction of ketone |

| 3-(1-Hydroxyethyl)pyridin-2-amine | 1. Mesylation or Tosylation2. Azide substitution3. Reduction | This compound | Conversion of alcohol to amine |

| 3-Carboxy-2-aminopyridine | 1. Amide formation with ethylamine2. Hofmann or Curtius rearrangement | This compound | Rearrangement of amide to amine |

This table outlines plausible synthetic steps based on established organic chemistry principles.

Purification and Isolation Methodologies at Research Scale

The purification and isolation of this compound, particularly in its enantiomerically pure form, are critical steps in its synthesis. Given the presence of a basic amino group and a chiral center, a combination of chromatographic techniques is often employed.

For the purification of the crude product, column chromatography on silica (B1680970) gel is a standard method. The polarity of the eluent can be adjusted to effectively separate the desired product from byproducts and unreacted starting materials. Due to the basic nature of the aminopyridine, the addition of a small amount of a basic modifier, such as triethylamine, to the eluent can improve the peak shape and separation efficiency by minimizing interactions with the acidic silica gel surface. Cation-exchange chromatography is another effective technique for purifying aminopyridine derivatives, where the basic compound binds to the acidic stationary phase and can be eluted by changing the pH or ionic strength of the mobile phase. wikipedia.org

The separation of the enantiomers of this compound is a significant challenge. Chiral resolution is a common method to separate racemic mixtures. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a derivative thereof. wikipedia.org The resulting diastereomers can then be separated by fractional crystallization, followed by the removal of the resolving agent to yield the pure enantiomers.

Alternatively, chiral high-performance liquid chromatography (HPLC) is a powerful analytical and preparative technique for enantioseparation. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are widely used for the resolution of chiral amines. mdpi.com The choice of mobile phase, including the organic modifier and any additives, is crucial for achieving optimal separation. Recycling preparative HPLC can be employed to enhance the purity of the separated enantiomers. fishersci.ca Capillary electrophoresis (CE) with a chiral selector, such as a cyclodextrin, also offers a high-resolution method for the analysis of chiral purity.

Table 3: Purification and Isolation Techniques for this compound

| Technique | Principle | Application | Key Parameters | Reference |

| Column Chromatography | Adsorption chromatography | Purification of crude product | Stationary phase (e.g., silica gel), eluent composition | General |

| Cation-Exchange Chromatography | Ion-exchange | Purification of basic aminopyridine derivatives | Stationary phase (e.g., Dowex 50X8), buffer pH and concentration | wikipedia.org |

| Chiral Resolution (Diastereomeric Salt Formation) | Formation and separation of diastereomers | Separation of enantiomers | Chiral resolving agent, solvent for crystallization | wikipedia.org |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase | Enantioseparation and purity analysis | Chiral stationary phase, mobile phase composition | mdpi.comfishersci.ca |

| Chiral Capillary Electrophoresis (CE) | Differential migration in an electric field with a chiral selector | Enantiomeric purity analysis | Chiral selector (e.g., cyclodextrin), buffer composition |

This table summarizes common techniques applicable to the purification and isolation of the target compound and its analogs.

Structural Elucidation and Advanced Spectroscopic Characterization Techniques for 3 1 Aminoethyl Pyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Characterizing 3-(1-Aminoethyl)pyridin-2-amine

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for characterizing organic molecules. docbrown.infodocbrown.info In the case of this compound, the ¹H NMR spectrum reveals distinct signals for each unique proton environment, while the ¹³C NMR spectrum provides information on the different carbon atoms.

The ¹H NMR spectrum is anticipated to show signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methine (CH) proton of the ethyl group, the methyl (CH₃) protons, and the amine (NH and NH₂) protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons will appear in the downfield region typical for pyridines. The integration of these signals provides the ratio of the number of protons in each environment. Spin-spin coupling between adjacent non-equivalent protons would result in the splitting of signals, providing valuable information about the connectivity of the atoms.

Similarly, the ¹³C NMR spectrum will display a unique signal for each carbon atom in a different chemical environment. The carbon atoms of the pyridine ring will have characteristic chemical shifts, as will the carbons of the aminoethyl side chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine Ring Protons | 6.5 - 8.5 | 110 - 160 |

| CH (ethyl) | 3.5 - 4.5 | 45 - 55 |

| CH₃ (ethyl) | 1.0 - 1.5 | 15 - 25 |

| NH₂ (on ring) | 4.0 - 6.0 | - |

| NH₂ (on ethyl) | 1.5 - 3.0 | - |

Note: These are general predicted ranges and actual values can vary based on solvent and other experimental conditions.

Chiral NMR Chemical Shift Experiments for Enantiomeric Purity Assessment

Given that this compound possesses a chiral center at the carbon atom of the ethyl group, it can exist as a pair of enantiomers. Determining the enantiomeric purity is crucial, and this can be achieved using chiral NMR techniques. nih.govsigmaaldrich.cn This method involves the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers, which are distinguishable by NMR. nih.govnih.gov

The addition of a chiral auxiliary to a solution of the racemic amine leads to the formation of transient diastereomeric complexes. nih.govnih.gov These complexes will have slightly different magnetic environments for the corresponding protons and carbons of each enantiomer, resulting in separate signals in the NMR spectrum. The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio of the original sample. nih.gov The effectiveness of the chiral discrimination can be influenced by factors such as the choice of the chiral auxiliary, the solvent, and the temperature of the experiment. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques offer a more in-depth analysis of molecular connectivity and spatial relationships. nih.gov For a molecule like this compound, techniques such as COSY, HSQC, and HMBC are invaluable for unambiguous signal assignment. rsc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other. Cross-peaks in a COSY spectrum indicate which protons are on adjacent carbon atoms. For instance, a cross-peak would be expected between the CH methine proton and the CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. It is a powerful tool for assigning which proton signal corresponds to which carbon signal.

Mass Spectrometry (MS) Techniques for Molecular Structure Confirmation of this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. und.edu

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. und.edunih.gov In ESI-MS, the analyte solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. und.edu For this compound, this process would typically result in the formation of a protonated molecule, [M+H]⁺. The high-resolution mass spectrometer can then measure the m/z of this ion with high accuracy, allowing for the determination of the elemental composition of the molecule. und.edu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides further structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. unito.itnih.gov In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺) would be isolated and then subjected to collision-induced dissociation (CID). unito.it The resulting fragmentation pattern is characteristic of the molecule's structure.

Common fragmentation pathways for a molecule like this would involve the loss of small neutral molecules such as ammonia (B1221849) (NH₃) from the amino groups or the cleavage of the ethyl side chain. nih.gov For example, a characteristic fragment would likely be observed corresponding to the loss of the aminoethyl side chain, leaving the protonated 2-aminopyridine (B139424) core. The analysis of these fragment ions allows for the confirmation of the connectivity of the different parts of the molecule. nih.gov

Table 2: Potential Fragmentation Ions in the MS/MS Spectrum of Protonated this compound

| Precursor Ion (m/z) | Possible Fragment Ion | Neutral Loss |

| [M+H]⁺ | [M+H - NH₃]⁺ | NH₃ |

| [M+H]⁺ | [C₅H₆N₂ + H]⁺ (2-aminopyridine) | C₂H₅N |

| [M+H]⁺ | [C₇H₉N₂]⁺ | NH₃ from ethylamine (B1201723) |

The specific fragmentation pattern serves as a molecular fingerprint, providing a high degree of confidence in the structural assignment of this compound.

Vibrational Spectroscopy Applied to this compound

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental for identifying the functional groups and characterizing the bonding framework of the molecule.

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. For this compound, the spectrum is expected to show characteristic bands corresponding to its distinct functional groups: two primary amine groups (one on the pyridine ring and one on the ethyl side chain) and the substituted pyridine ring itself.

Based on general principles of IR spectroscopy for amines and pyridine derivatives, the following vibrational modes are anticipated orgchemboulder.com:

N-H Stretching: Primary amines (R-NH₂) typically exhibit two distinct bands in the 3400–3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. orgchemboulder.com Since this compound possesses two primary amine groups, this region may present a complex pattern of overlapping bands.

N-H Bending (Scissoring): A characteristic sharp band for primary amines is expected to appear in the 1650–1580 cm⁻¹ region. orgchemboulder.com

C-N Stretching: The stretching vibrations for the aliphatic C-N bond of the aminoethyl group are typically found in the 1250–1020 cm⁻¹ range, while the aromatic C-N stretch of the 2-amino group on the pyridine ring is expected at a higher frequency, around 1335–1250 cm⁻¹. orgchemboulder.com

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected to produce a series of bands in the 1600–1450 cm⁻¹ region.

N-H Wagging: A broad, strong band resulting from the out-of-plane wagging of the N-H bonds in the primary amine groups is anticipated between 910 cm⁻¹ and 665 cm⁻¹. orgchemboulder.com

Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Primary Amines (-NH₂) | 3400 - 3250 |

| N-H Bending (Scissoring) | Primary Amines (-NH₂) | 1650 - 1580 |

| C=C and C=N Ring Stretching | Pyridine Ring | 1600 - 1450 |

| C-N Stretch (Aromatic) | 2-Aminopyridine | 1335 - 1250 |

| C-N Stretch (Aliphatic) | Aminoethyl Group | 1250 - 1020 |

| N-H Wagging | Primary Amines (-NH₂) | 910 - 665 |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

While the crystal structure for this compound has not been reported, the analysis of its derivatives provides significant insight into its likely solid-state conformation and intermolecular interactions. A study of 3-chloropyridin-2-amine, an analogous compound, reveals critical structural motifs. nih.gov

In the crystal structure of 3-chloropyridin-2-amine, the molecules form centrosymmetric cyclic dimers. nih.gov This dimerization is driven by intermolecular hydrogen bonds where the amine group (N-H) of one molecule interacts with the pyridine ring nitrogen of a neighboring molecule. nih.gov This N-H···N(pyridine) hydrogen bonding is a classic interaction pattern for 2-aminopyridine derivatives. nih.gov

It is highly probable that this compound would adopt a similar dimeric structure facilitated by its 2-amino group and pyridine nitrogen. Furthermore, the presence of the additional aminoethyl side chain would introduce possibilities for more extensive, three-dimensional hydrogen-bonding networks, where the second primary amine could act as both a hydrogen bond donor and acceptor, leading to a complex and stable crystal lattice.

Table 2: Crystallographic Data for the Analogous Compound 3-Chloropyridin-2-amine nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₅ClN₂ |

| Molecular Weight | 128.56 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.149 (8) |

| b (Å) | 5.453 (4) |

| c (Å) | 9.844 (7) |

| β (°) | 90.581 (12) |

| Volume (ų) | 598.5 (7) |

| Z | 4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions associated with chromophores. The primary chromophore in this compound is the substituted pyridine ring.

Data for the closely related isomer, 1-(3-pyridyl)ethylamine, shows absorption maxima (λmax) at 204 nm and 258 nm. sielc.com These bands are attributable to the π → π* transitions within the aromatic pyridine system. For this compound, the presence of the electron-donating amino group at the 2-position (an auxochrome) is expected to cause a bathochromic (red) shift, moving these absorption peaks to slightly longer wavelengths. The n → π* transitions, which involve the non-bonding electrons on the nitrogen atoms, are also expected but are typically weaker and may be obscured by the more intense π → π* bands. researchgate.netmdpi.com

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Predicted λmax | Electronic Transition | Chromophore |

|---|---|---|

| ~260-270 nm | π → π* | Substituted Pyridine Ring |

| ~210-220 nm | π → π* | Substituted Pyridine Ring |

Reactivity Profiles and Reaction Mechanisms of 3 1 Aminoethyl Pyridin 2 Amine

Reactivity of the Pyridine (B92270) Ring System in 3-(1-Aminoethyl)pyridin-2-amine

The pyridine ring in this compound is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the ring nitrogen. However, the presence of the 2-amino group, a strong electron-donating group, can influence the regioselectivity of such reactions.

Electrophilic Aromatic Substitution Pathways

Pyridine itself is less reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS) because the nitrogen atom withdraws electron density from the ring. youtube.com EAS reactions with pyridine, when they do occur, generally require vigorous conditions and tend to yield products in low amounts. youtube.com The substitution typically occurs at the 3-position. youtube.com

Nucleophilic Attack on the Pyridine Moiety

Pyridine and its derivatives are more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly at the 2- and 4-positions. quora.com This is due to the ability of the electronegative nitrogen to stabilize the anionic intermediate (a Meisenheimer-type adduct). quora.comwikipedia.org The Chichibabin reaction, for example, is a classic method for the amination of pyridine at the 2-position using sodium amide. wikipedia.org

The presence of an amino group at the 2-position, as in this compound, generally makes direct nucleophilic substitution at that position challenging. However, innovative catalytic methods are being developed to overcome this. For instance, a ruthenium(II) catalyst has been used to enable SNAr reactions of 2-aminopyridines with amines as nucleophiles. thieme-connect.comthieme-connect.de This strategy involves the formation of a transient η⁶-pyridine complex, which activates the ring towards nucleophilic attack. thieme-connect.comthieme-connect.de

Furthermore, other leaving groups on the pyridine ring can be displaced by nucleophiles. For example, 2-chloropyridines can be converted to 2-aminopyridines via uncatalyzed SNAr reactions, though this often requires harsh conditions. thieme-connect.com The direct reaction of 2- and 4-cyanopyridines with lithium amides can also yield the corresponding aminopyridines. researchgate.net

Reactivity of the Aminoethyl Side Chain in this compound

The aminoethyl side chain possesses a primary amine that exhibits typical nucleophilic reactivity.

Amine-Based Reactions (e.g., Acylation, Alkylation, Condensation)

The primary amine of the aminoethyl group is expected to undergo a variety of common amine reactions. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines. However, this can often lead to over-alkylation. libretexts.org

Condensation: Reaction with aldehydes or ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines via reductive amination. libretexts.org

The 2-amino group on the pyridine ring can also participate in these reactions. For instance, 2-aminopyridine (B139424) can react with ethyl acrylate (B77674) in the presence of acetic acid to form 3-(pyridin-2-ylamino)propionate. patsnap.com

Mechanistic Investigations of Reactions Involving this compound

Detailed mechanistic studies specifically on this compound are limited in the public domain. However, the mechanisms of reactions involving its constituent parts, the 2-aminopyridine core and the aminoethyl side chain, are well-established.

Mechanistic studies on the amination of pyridines have provided insights into the factors governing regioselectivity. For instance, the C4-selective amination of pyridines via nucleophilic substitution of hydrogen (SNH) has been shown to proceed through 4-pyridyl pyridinium (B92312) salt intermediates. nih.gov

The mechanism of nucleophilic aromatic substitution on 2-aminopyridines catalyzed by ruthenium(II) involves the formation of an η⁶-aminopyridine complex, which facilitates the cleavage of the pyridyl C-N bond. thieme-connect.de

The table below summarizes some of the key reactions and mechanistic features relevant to the reactivity of this compound.

| Reaction Type | Reactant/Conditions | Key Mechanistic Feature | Expected Product Type |

| Electrophilic Aromatic Substitution | Electrophile (e.g., NO₂⁺) | Formation of a resonance-stabilized cation intermediate (σ-complex). rsc.org | 5-substituted pyridine derivative |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-NH₂) / Ru(II) catalyst | Formation of a transient η⁶-pyridine complex. thieme-connect.comthieme-connect.de | Substituted 2-aminopyridine |

| Acylation of side chain amine | Acyl chloride or anhydride | Nucleophilic attack of the amine on the carbonyl carbon. | Amide |

| Reductive Amination of side chain amine | Aldehyde or ketone, then reducing agent (e.g., NaBH₃CN) | Formation of an imine intermediate followed by reduction. libretexts.org | Secondary amine |

Kinetic and Thermodynamic Studies

No specific kinetic or thermodynamic data for reactions involving this compound are available in the current body of scientific literature. To understand its potential reactivity, one would typically investigate parameters such as reaction rates under various conditions (temperature, concentration, solvent) and thermodynamic properties like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for its reactions. Such studies are crucial for determining the feasibility and spontaneity of chemical transformations.

For related aminopyridine compounds, thermodynamic studies have been conducted to determine properties like dissociation constants and the thermodynamics of metal complex formation. For instance, the solubility and thermodynamic aspects of 2-aminopyridine have been investigated to optimize its purification and preparation conditions. However, without direct experimental investigation, these values cannot be accurately extrapolated to this compound due to the influence of the chiral 1-aminoethyl substituent on its electronic and steric properties.

Table 1: Hypothetical Kinetic and Thermodynamic Parameters for a Reaction of this compound (Note: The following table is for illustrative purposes only, as no experimental data has been found.)

| Parameter | Value | Conditions |

|---|---|---|

| Rate Constant (k) | Not available | Not available |

| Activation Energy (Ea) | Not available | Not available |

| Enthalpy of Reaction (ΔH) | Not available | Not available |

| Entropy of Reaction (ΔS) | Not available | Not available |

Isotope Labeling Experiments for Reaction Pathway Elucidation

Isotope labeling is a powerful technique used to trace the fate of atoms through a chemical reaction, thereby elucidating the reaction mechanism. For a compound like this compound, labeling specific atoms (e.g., ¹⁵N in the amino groups or pyridine ring, ¹³C in the ethyl chain) could provide invaluable insights into its reactivity.

While general methods for the isotopic labeling of pyridine rings exist, specific studies employing these techniques on this compound have not been reported. Such experiments would be essential to definitively map its reaction pathways in various chemical transformations.

Catalytic Behavior and Ligand Properties of this compound Derivatives

The presence of multiple nitrogen donor atoms in this compound suggests its potential as a chelating ligand in coordination chemistry and catalysis. The combination of a pyridine nitrogen, a primary amine on the ring, and a primary amine on the ethyl substituent allows for various coordination modes.

Coordination Chemistry with Transition Metals

The coordination of aminopyridine derivatives with transition metals is a well-established field. These ligands can coordinate through the pyridine nitrogen, the exocyclic amino group, or both, acting as a bidentate ligand. The chiral center in this compound adds another layer of complexity and potential, as it can lead to the formation of chiral metal complexes, which are of significant interest in asymmetric catalysis.

While there is extensive research on the coordination chemistry of simpler aminopyridines and chiral diamines, there is no specific data available on the synthesis and characterization of transition metal complexes with this compound as a ligand. Characterization would typically involve techniques like X-ray crystallography, NMR spectroscopy, and elemental analysis to determine the structure and bonding within the complex.

Table 2: Potential Coordination Complexes of this compound with Transition Metals (Note: This table is hypothetical and illustrates potential complexes, as no specific examples have been found in the literature.)

| Metal Ion | Potential Complex Formula | Coordination Mode | Potential Application |

|---|---|---|---|

| Pd(II) | [Pd(L)Cl₂] | Bidentate (Npyridine, Naminoethyl) | Cross-coupling reactions |

| Ru(II) | [Ru(L)₂(bpy)]²⁺ | Bidentate | Asymmetric catalysis |

| Fe(II) | [Fe(L)₃]²⁺ | Bidentate/Tridentate | Spin-crossover materials |

(L = this compound, bpy = 2,2'-bipyridine)

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

Chiral ligands are fundamental to modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Given its chiral nature and chelating ability, this compound is a promising candidate for a ligand in a variety of catalytic reactions, including hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions.

However, a review of the literature indicates that its application in either homogeneous or heterogeneous catalysis has not yet been reported. Research on structurally related chiral diamine and aminopyridine ligands has shown their efficacy in numerous catalytic systems, suggesting that this compound and its derivatives warrant further investigation in this area.

Derivatization Strategies and Analog Development of 3 1 Aminoethyl Pyridin 2 Amine

Synthesis of Functionalized Analogs of 3-(1-Aminoethyl)pyridin-2-amine

The synthesis of functionalized analogs of this compound involves targeted modifications at the pyridine (B92270) ring and the aminoethyl moiety. These modifications are designed to explore the chemical space around the core structure, leading to compounds with novel properties.

Systematic Modification of the Pyridine Nitrogen and Ring Positions

Systematic modifications of the pyridine ring, including the nitrogen atom and various ring positions, are crucial for modulating the electronic and steric properties of the molecule. For instance, the introduction of substituents on the pyridine ring can significantly influence the compound's reactivity and biological interactions.

A notable example of such modification is the synthesis of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-one derivatives. mdpi.com In this work, various pyrimidine (B1678525) groups were introduced at the 8-position of a related isoquinolin-1(2H)-one core via Suzuki-Miyaura coupling reactions. mdpi.com This approach demonstrates a powerful method for functionalizing the pyridine ring system. The study optimized the reaction conditions, including the choice of catalyst, ligand, and base, to achieve good yields for a range of substituted pyrimidinyl boronic acids. mdpi.com For example, electron-rich pyrimidinyl boronic acids generally provided good product yields, while those with steric hindrance resulted in lower yields. mdpi.com

Table 1: Examples of Synthesized (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-one Derivatives and their Yields mdpi.com

| Pyrimidinyl Substituent | Yield (%) |

| 2-methoxypyrimidin-5-yl | 85 |

| 2-ethoxypyrimidin-5-yl | 82 |

| 2-(dimethylamino)pyrimidin-5-yl | 87 |

| 2,4-dimethoxypyrimidin-5-yl | 35 |

Chemical Modifications at the Aminoethyl Moiety

The aminoethyl moiety of this compound presents another key site for chemical modification. The primary amine and the chiral center offer opportunities for a variety of transformations.

Common modifications include acylation, alkylation, and the formation of Schiff bases. These reactions can alter the basicity, lipophilicity, and steric bulk of the side chain, which can in turn impact biological activity and pharmacokinetic properties. For example, acylation of the amino group can lead to the formation of amides, which can participate in different hydrogen bonding interactions compared to the parent amine.

Furthermore, the chiral nature of the aminoethyl group is of significant interest. Synthetic strategies can be employed to prepare enantiomerically pure analogs, allowing for the investigation of stereospecific interactions with biological targets.

This compound as a Chiral Derivatizing Agent (CDA) in Analytical Research

The presence of a chiral center and a reactive primary amine makes this compound a potential candidate for use as a chiral derivatizing agent (CDA) in analytical research. CDAs are enantiomerically pure compounds that react with other chiral molecules to form diastereomers, which can then be distinguished by various analytical techniques.

Application in NMR Spectroscopy for Enantiomeric Discrimination

In NMR spectroscopy, CDAs are used to determine the enantiomeric excess of chiral compounds. nih.govnih.gov The formation of diastereomers leads to the appearance of separate signals for each enantiomer in the NMR spectrum, allowing for their quantification. nih.govnih.gov While direct application of this compound as a CDA in published literature is not prominent, its structural features suggest potential in this area.

The primary amine of this compound could react with chiral carboxylic acids, for example, to form diastereomeric amides. The different spatial arrangements of the substituents in these diastereomers would likely lead to distinct chemical shifts in their NMR spectra, enabling enantiomeric discrimination. The pyridine ring itself could also contribute to the differentiation through anisotropic effects.

General principles for chiral discrimination using NMR spectroscopy with amine-containing CDAs have been well-established. For instance, chiral crown ethers have been successfully used for the enantiomeric discrimination of primary amines. nih.gov This is achieved through the formation of diastereomeric complexes where the protonated amine interacts with the crown ether cavity. nih.gov Similarly, a thiourea (B124793) derivative of 2-[(1R)-1-aminoethyl]phenol has been shown to be an effective chiral solvating agent for the enantiodiscrimination of amino acid derivatives. nih.gov

Enhancement of Mass Spectrometric Detection through Derivatization

Derivatization with agents like this compound can also enhance the detection of analytes in mass spectrometry (MS). The introduction of a basic pyridine nitrogen can improve ionization efficiency, particularly in electrospray ionization (ESI), leading to increased sensitivity.

The use of tagging reagents containing tertiary amines to enhance the fragmentation of peptides for mass spectrometry has been reported. google.com These reagents react with carboxylic acid groups on the peptides, and the resulting tag improves the charge state and fragmentation pattern of the peptide in the mass spectrometer. google.com By analogy, derivatizing a chiral analyte with this compound could introduce a readily ionizable group, thereby improving its detection limits.

Furthermore, when a chiral CDA is used, the resulting diastereomers can sometimes be separated by chromatography prior to MS analysis, allowing for the quantification of each enantiomer. researchgate.net This approach is particularly valuable for the analysis of chiral metabolites in complex biological matrices. nih.gov

Structure-Reactivity and Structure-Property Relationship Studies of this compound Derivatives

Understanding the relationship between the structure of this compound derivatives and their chemical reactivity or physical properties is crucial for designing new compounds with desired characteristics.

Structure-activity relationship (SAR) studies on pyridine derivatives have shown that the nature and position of substituents on the pyridine ring can have a profound impact on their biological activity. For example, in a series of pyridazine (B1198779) derivatives acting as acetylcholinesterase inhibitors, the introduction of a lipophilic group at the C-5 position of the pyridazine ring was found to be favorable for activity and selectivity. nih.gov Conversely, modifications to a benzylpiperidine moiety in the same series were detrimental to the activity. nih.gov These findings highlight the importance of systematic structural modifications in optimizing biological activity.

The electronic properties of the pyridine ring, which can be tuned by substituents, also play a significant role in the reactivity of the molecule. For instance, electron-donating groups can increase the nucleophilicity of the pyridine nitrogen, while electron-withdrawing groups can decrease it. These modifications can influence how the molecule interacts with biological targets or participates in chemical reactions.

Structure-property relationship studies also encompass the physical properties of the derivatives, such as solubility, lipophilicity (logP), and crystal packing. These properties are critical for drug development and material science applications. For example, a study on amino acids and dipeptides used molecular connectivity indices to model properties like crystal densities and specific rotations. nih.gov Similar computational and experimental approaches could be applied to a library of this compound derivatives to establish predictive models for their physicochemical properties.

Theoretical and Computational Chemistry Studies of 3 1 Aminoethyl Pyridin 2 Amine

Quantum Mechanical (QM) Calculations on 3-(1-Aminoethyl)pyridin-2-amine

Quantum mechanical calculations serve as a fundamental tool for investigating the intrinsic properties of this compound at the atomic level. These methods allow for the precise determination of the molecule's electronic distribution and geometric parameters.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a primary method for studying the electronic structure and optimizing the geometry of molecules like this compound. By approximating the many-body electronic Schrödinger equation, DFT provides a balance between computational cost and accuracy.

Researchers often employ various functionals, such as B3LYP, in conjunction with basis sets like 6-311++G(d,p) to perform these calculations. The process of geometry optimization involves finding the minimum energy conformation of the molecule, which corresponds to the most stable arrangement of its atoms in the gas phase. This optimized structure is crucial for calculating other molecular properties.

For this compound, DFT calculations can elucidate bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule. The electronic structure, including the distribution of electron density and the nature of chemical bonds, is also a key output of these calculations.

Ab Initio Methods for Molecular Properties

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a high level of theory for calculating molecular properties. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory can provide benchmark results for the electronic energy and other properties of this compound. These calculations are instrumental in validating the results obtained from DFT and other less computationally intensive methods.

Molecular Modeling and Dynamics Simulations for Conformational Analysis of this compound

The flexible ethylamine (B1201723) side chain of this compound allows for multiple low-energy conformations. Molecular modeling and dynamics simulations are employed to explore the conformational landscape of the molecule.

By systematically rotating the rotatable bonds and calculating the corresponding energy, a potential energy surface can be generated. This surface reveals the various stable conformers and the energy barriers between them. Molecular dynamics simulations, on the other hand, simulate the movement of the atoms over time, providing insights into the dynamic behavior of the molecule and the accessibility of different conformations at a given temperature.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are powerful tools for predicting the spectroscopic parameters of this compound, which can then be compared with experimental spectra for structure verification.

DFT calculations, for instance, can be used to compute vibrational frequencies. These calculated frequencies, after appropriate scaling to account for anharmonicity and other effects, can be correlated with the peaks observed in experimental Infrared (IR) and Raman spectra.

Furthermore, Time-Dependent DFT (TD-DFT) can be utilized to predict the electronic absorption spectra (UV-Vis). This involves calculating the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands in the UV-Vis spectrum. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework.

Reactivity Descriptors and Frontier Molecular Orbital (FMO) Analysis

To understand the chemical reactivity of this compound, various reactivity descriptors can be calculated from the results of quantum mechanical calculations. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Other global reactivity descriptors that can be calculated include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors provide a quantitative basis for predicting how this compound will behave in chemical reactions.

Solvent Effects in Computational Studies of this compound

The properties and reactivity of this compound can be significantly influenced by its environment, particularly the solvent. Computational studies can account for solvent effects using various models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient for calculating the bulk electrostatic effects of the solvent on the solute.

Explicit solvent models, on the other hand, involve including individual solvent molecules in the calculation. While computationally more intensive, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for understanding the behavior of a molecule with amino groups like this compound in protic solvents.

By performing calculations in both the gas phase and in the presence of different solvent models, researchers can gain a comprehensive understanding of how the solvent modulates the structure, properties, and reactivity of this compound.

Applications of 3 1 Aminoethyl Pyridin 2 Amine in Advanced Chemical Research and Material Science

3-(1-Aminoethyl)pyridin-2-amine as a Versatile Synthetic Building Blocknih.govnih.gov

A versatile synthetic building block is a relatively simple molecule that can be readily modified and incorporated into a variety of more complex structures. nih.gov The pyridine (B92270) scaffold is well-established as a privileged structure in medicinal chemistry and material science due to its unique electronic properties and ability to be easily functionalized. nih.gov this compound exemplifies this concept, serving as a foundational component for constructing larger, more intricate molecular frameworks.

The aminopyridine core is integral to a vast number of biologically active compounds, including antimicrobials, antivirals, and anticancer drugs. The strategic placement of amino groups on the this compound structure allows it to participate in a wide range of chemical reactions to build more complex molecules. Researchers utilize such building blocks to synthesize novel compounds with potential therapeutic value.

For instance, the synthesis of diaryl amide scaffolds incorporating a pyrimidinyl-pyridine hybrid system has been shown to yield compounds with antiproliferative activity. frontiersin.org The general strategy involves reacting an aminopyridine-containing precursor with other reagents to construct these larger, pharmacologically relevant molecules. frontiersin.org Similarly, aminopyridine derivatives are key starting materials in multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, to produce fused heterocyclic systems like imidazo[1,2-a]pyridines, which are known to have valuable medicinal and optical properties. mdpi.com The ability to use aminopyridines to create diverse heterocyclic compounds, including pyridin-2-ones and pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines, highlights their role as essential precursors in modern organic synthesis. beilstein-journals.orgresearchgate.net

Table 1: Examples of Complex Molecules Derived from Aminopyridine Precursors

| Precursor Type | Resulting Complex Molecule/System | Field of Application |

| 2-Aminopyridines | Pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines beilstein-journals.org | Material Science (Luminogens) |

| Aminopyridine derivative | Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amides frontiersin.org | Medicinal Chemistry (Anticancer) |

| 2-Aminopyridine (B139424) | Imidazo[1,2-a]pyridines mdpi.com | Medicinal & Material Science |

| Aminoaldehydes/ketones | Heterocyclic-fused pyridin-2-ones researchgate.net | Medicinal Chemistry |

A chemical scaffold is a core structure upon which various functional groups can be attached to create a family of related molecules with different properties. The pyridine ring in this compound provides a rigid and electronically tunable platform for the development of new materials. nih.gov

A significant area of research is the creation of pyridine-based luminogens (fluorescent compounds). By reacting 2-aminopyridines with functionalized maleimides, scientists have synthesized novel heterocyclic compounds that exhibit aggregation-induced emission enhancement (AIEE). beilstein-journals.org This property is highly desirable for applications in cell imaging and sensors. The study demonstrated that modifying the substituents on the 2-aminopyridine scaffold directly influences the photophysical properties of the final material. beilstein-journals.org Furthermore, aminopyridines serve as critical ligands in the catalytic synthesis of polymers. For example, various aminopyridine isomers have been used with copper(I) to catalyze the polymerization of 2,6-dimethylphenol, leading to the production of poly(2,6-dimethyl-1,4-phenylene ether) (PPE), an important high-performance thermoplastic. mdpi.com The basicity and steric profile of the aminopyridine ligand were found to be crucial for the efficiency of the polymerization process. mdpi.com

Ligand Design and Coordination Chemistry Research

The nitrogen atoms of the pyridine ring and the amino groups in this compound make it an excellent candidate for use as a ligand in coordination chemistry. A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The specific geometry and electronic properties of this compound allow it to act as a bidentate or even a tridentate ligand, binding to a metal ion through its multiple nitrogen donor sites.

Research has shown that related aminopyridine-based ligands can form stable complexes with a variety of transition metals, including iron(II)/(III), cobalt(II)/(III), and copper(II). researchgate.netmdpi.com For example, the tripodal ligand (2-aminoethyl)bis(2-pyridylmethyl)amine (uns-penp), which shares structural motifs with this compound, forms well-defined complexes with iron and cobalt that are studied for their potential to activate dioxygen for selective oxidation reactions. researchgate.net The protonation state of the ligand, which can be controlled by pH, is a critical factor that influences its coordination behavior. At different pH values, different nitrogen atoms may be protonated, altering the ligand's charge and its ability to bind to metal centers, which is a key principle in designing metal-organic frameworks (MOFs) and catalytic systems.

Table 2: Research Findings in Coordination Chemistry with Aminopyridine-Type Ligands

| Ligand Type | Metal Ion(s) | Research Focus / Application |

| (2-aminoethyl)bis(2-pyridylmethyl)amine (uns-penp) researchgate.net | Iron (Fe), Cobalt (Co) | Dioxygen activation, modeling metalloenzyme active sites |

| Tris(2-aminoethyl)amine (B1216632) (TREN) based ligand researchgate.net | Iron (Fe), Chromium (Cr) | Metal ion detection, fluorescence quenching probes |

| 4-Aminopyridine mdpi.com | Copper (Cu) | Catalysis (Polymer synthesis) |

| Pyridine carboxamides mdpi.com | Copper (Cu) | Synthesis of coordination polymers and MOFs |

Probes and Reagents for Mechanistic and Biochemical Investigationsbldpharm.comamadischem.com

In biochemistry and molecular biology, chemical probes are small molecules used to study and manipulate biological systems at the molecular level. The unique structure of this compound and its derivatives makes them suitable for development into such tools.

Molecules containing the amino-pyridine or related heteroaryl-ethylamine scaffold are known to interact with various biological targets. For instance, research has shown that compounds belonging to the 2-heteroarylethylamine class can act as ligands for specific receptors, such as the α4β2 subtype of nicotinic acetylcholine (B1216132) receptors, indicating their potential in neuropharmacology. A close structural relative, 2-(2-aminoethyl)pyridine, is recognized as a histamine (B1213489) agonist, meaning it binds to and activates histamine receptors. nih.gov These examples demonstrate that the core structure present in this compound is capable of specific molecular recognition and binding to protein targets, making it and its analogs valuable reagents for studying enzyme-ligand interactions and receptor pharmacology.

The development of fluorescent probes is a powerful strategy for visualizing and quantifying biological molecules and processes. The same properties that make aminopyridines useful for creating novel luminogens can be harnessed to design chemical probes. beilstein-journals.org A compelling example is the development of a tripodal ligand based on tris(2-aminoethyl)amine (TREN), which was designed for coordination with metal ions. researchgate.net This ligand showed significant fluorescence quenching specifically in the presence of Fe(III) ions at physiological pH. This selective response allows the ligand to function as a chemical probe for detecting iron in biological or environmental samples. researchgate.net Given that this compound shares key functional groups with these systems, it represents a promising scaffold for the rational design of new selective probes for various analytes in complex biological environments.

Role in Advanced Analytical Method Development

The development of sensitive, selective, and efficient analytical methods is paramount for progress in numerous scientific fields, from pharmaceutical development to environmental monitoring. Chiral amines, such as this compound, and their derivatives are of particular interest in this domain due to their potential to interact stereoselectively with other molecules. This property is the cornerstone of enantioselective analysis, a crucial process in the pharmaceutical industry where the chirality of a drug molecule can determine its therapeutic efficacy and toxicity.

While direct research on the application of this compound in this area is not extensively documented in publicly available literature, its structural characteristics suggest a high potential for use in several key analytical techniques. The presence of a primary amine group and a pyridine ring offers multiple sites for derivatization, allowing for the attachment of chromophores or fluorophores. This process can significantly enhance the detectability of analytes in techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). nih.govthermofisher.comsigmaaldrich.comnih.gov

Furthermore, the inherent chirality of this compound makes it a candidate for use as a chiral selector or as a component in the synthesis of chiral stationary phases (CSPs) for chromatographic separations. nih.govyakhak.orgmdpi.com The ability of a CSP to differentiate between enantiomers is based on the formation of transient diastereomeric complexes, a process reliant on the specific stereochemistry of the selector.

| Analytical Technique | Potential Role of this compound | Principle of Enhancement |

| High-Performance Liquid Chromatography (HPLC) | Chiral Stationary Phase (CSP) component or as a chiral derivatizing agent. | As a CSP component, it would facilitate the separation of racemic mixtures through stereoselective interactions. As a derivatizing agent, it would create diastereomeric derivatives of analytes, allowing their separation on a standard achiral column and enhancing detection. nih.govsigmaaldrich.comnih.govyakhak.orgmdpi.com |

| Capillary Electrophoresis (CE) | Chiral selector added to the background electrolyte. | It would form transient diastereomeric complexes with analytes, leading to different electrophoretic mobilities and enabling the separation of enantiomers. chromatographyonline.comnih.govnih.gov |

| Fluorescence Spectroscopy | Pre-column derivatization agent for fluorescent tagging. | The amine group can be reacted with a fluorogenic reagent, or the pyridine ring could be part of a larger fluorescent system, to increase the sensitivity of detection for trace-level analysis. nih.gov |

| Mass Spectrometry (MS) | Derivatization agent to improve ionization and fragmentation. | Derivatization can improve the volatility and thermal stability of analytes for Gas Chromatography-Mass Spectrometry (GC-MS) and can influence fragmentation patterns in MS to provide more structural information. nih.govnist.gov |

The development of novel analytical methods often involves the synthesis and evaluation of new reagents. Research in this area would typically involve synthesizing derivatives of this compound and testing their efficacy in the applications mentioned above. For instance, its performance as a chiral selector would be evaluated by determining separation factors (α) and resolution values (Rs) for a range of racemic compounds.

Future Research Directions and Unexplored Potential of 3 1 Aminoethyl Pyridin 2 Amine

Development of More Sustainable and Greener Synthetic Routes

Current synthetic methodologies for aminopyridine derivatives often rely on traditional approaches that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. The future of synthesizing 3-(1-Aminoethyl)pyridin-2-amine lies in the development of more sustainable and environmentally benign processes.

One promising avenue is the exploration of biocatalysis . nih.govmdpi.com Engineered enzymes, such as transaminases, oxidases, and amine dehydrogenases, offer the potential for high chemo-, regio-, and stereoselectivity under mild, aqueous conditions. nih.gov Future research could focus on identifying or engineering enzymes capable of directly aminating a suitable pyridine (B92270) precursor to yield the chiral amine in a single, efficient step. This approach would align with the principles of green chemistry by reducing energy consumption and minimizing the use of toxic solvents and reagents. nih.gov A whole-cell biocatalysis system could also be designed for the synthesis of this compound from renewable feedstocks, further enhancing the sustainability of the process.

Another key area is the development of one-pot, multicomponent reactions . These reactions, which combine multiple starting materials in a single synthetic operation, are inherently more efficient and atom-economical. Designing a convergent multicomponent reaction for this compound would streamline its synthesis, reduce purification steps, and minimize waste generation.

The use of alternative energy sources , such as microwave irradiation, can also contribute to greener synthetic protocols. Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for various pyridine derivatives, offering a more energy-efficient alternative to conventional heating.

| Sustainable Synthesis Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild conditions, use of renewable resources. nih.gov | Enzyme screening and engineering (e.g., transaminases). nih.gov |

| Multicomponent Reactions | Increased efficiency, atom economy, reduced waste. | Design of novel convergent reaction pathways. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. | Optimization of reaction conditions for specific precursors. |

Exploration of Novel Reactivity Patterns and Catalytic Applications

The bifunctional nature of this compound, possessing both a pyridine ring and two amino groups, suggests a rich and underexplored reactivity. Future research should aim to elucidate its behavior in a variety of chemical transformations.

The aminopyridine scaffold is known to be a versatile ligand in coordination chemistry and catalysis. umn.edunsf.gov The potential of this compound as a ligand for transition metal catalysts is a significant area for investigation. Its ability to form stable complexes with metals like iron, palladium, and rhodium could lead to the development of novel catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. umn.edutcgls.com The chirality of the ethylamine (B1201723) side chain could also be exploited in asymmetric catalysis.

Furthermore, the reactivity of the amino groups and the pyridine nitrogen could be harnessed in the synthesis of more complex heterocyclic systems. Studies on its reactions with various electrophiles and nucleophiles could reveal new synthetic pathways to novel molecular architectures.

| Potential Application | Rationale | Target Reactions |

| Ligand for Catalysis | Aminopyridine scaffold is a known effective ligand. umn.edunsf.gov | Asymmetric hydrogenation, cross-coupling reactions. umn.edu |

| Synthesis of Heterocycles | Bifunctional nature allows for diverse cyclization reactions. | Annulation and condensation reactions. |

| Organocatalysis | Presence of basic nitrogen atoms. | Michael additions, aldol reactions. |

Interdisciplinary Research with Emerging Fields (e.g., Nanochemistry, Supramolecular Chemistry)

The unique structural features of this compound make it an attractive candidate for applications in emerging interdisciplinary fields such as nanochemistry and supramolecular chemistry.

In nanochemistry , this compound could be used as a surface modifying agent for nanoparticles. Its amino groups can anchor to the surface of metal or metal oxide nanoparticles, while the pyridine moiety can provide a site for further functionalization or interaction with other molecules. Such functionalized nanoparticles could find applications in catalysis, sensing, and drug delivery.

In supramolecular chemistry , the hydrogen bonding capabilities of the amino groups and the pyridine nitrogen can be utilized in the design of self-assembling systems. mdpi.com Research into the co-crystallization of this compound with other molecules, such as carboxylic acids, could lead to the formation of novel supramolecular architectures with interesting properties, including gels, liquid crystals, and porous materials. mdpi.com

| Interdisciplinary Field | Potential Role of this compound | Potential Applications |

| Nanochemistry | Surface functionalization of nanoparticles. | Catalysis, sensing, drug delivery. |

| Supramolecular Chemistry | Building block for self-assembling systems. mdpi.com | Gels, liquid crystals, porous materials. |

| Materials Science | Monomer for the synthesis of functional polymers. | High-performance plastics, membranes. |

Advanced Methodologies for Stereoselective Synthesis and Separation of this compound Enantiomers

As a chiral molecule, the development of efficient methods for the stereoselective synthesis and separation of the enantiomers of this compound is of paramount importance.

Future research in asymmetric synthesis should focus on developing catalytic methods that can directly produce the desired enantiomer with high enantiomeric excess. This could involve the use of chiral catalysts for the asymmetric reduction of a corresponding imine precursor or the asymmetric amination of a suitable olefin. nih.govnih.govresearchgate.net

For the separation of enantiomers , advanced chromatographic techniques will be crucial. The use of chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) is a well-established method for resolving racemic mixtures. nih.govphenomenex.commdpi.com Future work could involve the development of novel CSPs specifically designed for the efficient separation of this compound and its derivatives. Other techniques such as supercritical fluid chromatography (SFC) and capillary electrophoresis (CE) also offer promising avenues for chiral separation. nih.gov

| Methodology | Approach | Key Considerations |

| Asymmetric Synthesis | Catalytic asymmetric reduction or amination. nih.govnih.govresearchgate.net | Catalyst design, optimization of reaction conditions. |

| Chiral Chromatography | HPLC with chiral stationary phases. nih.govphenomenex.commdpi.com | Selection of appropriate CSP and mobile phase. |

| Enantioselective Extraction | Use of chiral selectors in liquid-liquid extraction. nih.gov | Design of efficient and recyclable chiral selectors. |

Computational Design and Prediction of Novel this compound Derivatives with Tailored Research Functions

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and development of new molecules with desired properties. nih.govmdpi.com In the context of this compound, computational methods can be employed to design and predict the properties of novel derivatives for specific research applications.

Density Functional Theory (DFT) calculations can be used to study the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.netmdpi.comnih.govresearchgate.netut.ac.ir This information can guide the design of new molecules with tailored electronic and optical properties. For example, DFT could be used to predict the coordination properties of new ligands based on this scaffold, aiding in the development of more efficient catalysts. researchgate.netmdpi.com

Molecular docking and dynamics simulations can be used to predict the binding of this compound derivatives to biological targets or to understand their interactions within supramolecular assemblies. nih.govmdpi.com This in silico screening can help to prioritize the synthesis of compounds with the highest potential for a given application, saving time and resources.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure and reactivity analysis. researchgate.netmdpi.comnih.govresearchgate.netut.ac.ir | HOMO-LUMO gaps, charge distribution, reaction pathways. |

| Molecular Docking | Prediction of binding to target molecules. nih.govmdpi.com | Binding affinities, interaction modes. |

| Molecular Dynamics | Simulation of molecular motion and interactions. | Conformational stability, solvent effects. |

Q & A

Q. What are the common synthetic routes for preparing 3-(1-aminoethyl)pyridin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : A standard approach involves reductive amination of pyridine derivatives. For example, oxime reduction followed by crystallization-induced asymmetric transformation can yield enantiomerically pure amines . Reaction optimization includes pH control (neutral to slightly acidic) and temperature modulation (25–60°C) to favor intramolecular hydrogen bonding, which stabilizes intermediates. Solvent selection (e.g., ethanol or THF) also impacts yield by influencing solubility of intermediates .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can identify amine protons (δ 1.5–2.5 ppm for CH₂ groups) and pyridine ring protons (δ 7.0–8.5 ppm). Coupling constants help confirm stereochemistry .

- X-ray Crystallography : Resolves hydrogen-bonding patterns (e.g., N–H⋯N interactions between amine and pyridine groups) and molecular packing. Centrosymmetric dimers are common in similar pyridin-2-amine derivatives .

- IR Spectroscopy : Detects N–H stretching (3200–3400 cm⁻¹) and pyridine ring vibrations (1600–1500 cm⁻¹) .

Advanced Research Questions

Q. How can intermolecular interactions of this compound be exploited in supramolecular chemistry or catalysis?

- Methodological Answer : The amine group forms hydrogen bonds with electron-deficient pyridine N-atoms, creating cyclic dimers (observed in X-ray structures of analogous compounds) . These interactions can template self-assembly in coordination polymers or stabilize transition states in catalytic cycles. Computational modeling (DFT) is recommended to predict interaction strengths and geometries before experimental validation .

Q. What strategies resolve contradictions in biological activity data for pyridin-2-amine derivatives like this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare substituent effects; e.g., replacing ethyl with cyclopropyl groups alters steric bulk and binding affinity .

- Kinase Assays : Use in vitro kinase inhibition assays (e.g., TrkA kinase) with ATP-competitive controls to distinguish nonspecific binding .

- Metabolic Stability Testing : Assess hepatic microsome stability to rule out rapid degradation as a confounding factor .